molecular formula C11H16O B14682189 (4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one CAS No. 32980-08-8

(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one

Cat. No.: B14682189
CAS No.: 32980-08-8
M. Wt: 164.24 g/mol
InChI Key: WENXVHUJPUMHKU-KCJUWKMLSA-N
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Description

(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by its unique structure, which includes a hexahydro-naphthalene ring system with a methyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one typically involves the hydrogenation of naphthalene derivatives under specific conditions. Common synthetic routes may include:

    Hydrogenation: Naphthalene derivatives are hydrogenated using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature.

    Cyclization: The intermediate products undergo cyclization reactions to form the hexahydro-naphthalene ring system.

    Functional Group Introduction: The methyl and ketone groups are introduced through various organic reactions, such as Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, utilizing continuous flow reactors and advanced catalytic systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methyl group can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) under light or heat.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Chemistry

This compound is studied for its unique structural properties and reactivity, making it a valuable model compound in organic synthesis and reaction mechanism studies.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific molecular pathways.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex organic molecules, including fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of (4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Tetralin (1,2,3,4-Tetrahydronaphthalene): A similar compound with a fully saturated naphthalene ring system.

    Decalin (Decahydronaphthalene): Another related compound with a fully hydrogenated naphthalene structure.

    Naphthalene: The parent compound with an unsaturated ring system.

Uniqueness

(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

32980-08-8

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(4R,4aS)-4-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one

InChI

InChI=1S/C11H16O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h7-8,11H,2-6H2,1H3/t8-,11+/m1/s1

InChI Key

WENXVHUJPUMHKU-KCJUWKMLSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C=C2[C@H]1CCCC2

Canonical SMILES

CC1CC(=O)C=C2C1CCCC2

Origin of Product

United States

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